molecular formula C10H9ClO5S B3372950 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid CAS No. 937661-23-9

4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid

Cat. No.: B3372950
CAS No.: 937661-23-9
M. Wt: 276.69 g/mol
InChI Key: RFWAEPZTVKZMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a high-purity organic compound with the CAS Registry Number 937661-23-9 and a molecular formula of C 10 H 9 ClO 5 S . It features a molecular weight of 276.69 g/mol and is characterized by two highly reactive functional groups: a chlorosulfonyl group and a carboxylic acid terminus . This unique structure makes it a valuable and versatile building block, or synthetic intermediate, for researchers in medicinal chemistry and drug discovery. The compound can undergo successive and selective reactions, allowing scientists to construct more complex molecules. Its applications are primarily found in the synthesis of novel compounds for pharmaceutical research, including the development of enzyme inhibitors. Specifically, derivatives of the 4-aryl-4-oxobutanoic acid scaffold have been investigated as potent inhibitors of enzymes like kynurenine 3-hydroxylase, a target relevant to neurological disorders . Other 4-oxobutanoic acid derivatives have also been cited in patents for their potential use in treating inflammation, indicating the therapeutic relevance of this chemical class . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the available safety data sheets and handle with appropriate precautions, as the compound is classified with specific hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorosulfonylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO5S/c11-17(15,16)8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWAEPZTVKZMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937661-23-9
Record name 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 4 Chlorosulfonyl Phenyl 4 Oxobutanoic Acid and Its Structural Analogues

Strategies for the Construction of the 4-Oxobutanoic Acid Moiety

The 4-aryl-4-oxobutanoic acid scaffold is a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic systems. Its construction is most commonly achieved via electrophilic aromatic substitution, though alternative methods have been developed to overcome some of the limitations of the classical approach.

The most direct and widely utilized method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). wikipedia.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common, to generate a reactive acylium ion intermediate. The reaction proceeds by the attack of the electron-rich aromatic ring on the electrophilic carbon of the activated succinic anhydride.

The choice of the aromatic substrate is critical as its substituents dictate the position of acylation. Electron-donating groups on the aromatic ring, such as alkyl or alkoxy groups, activate the ring and direct the incoming acyl group to the ortho and para positions. Due to steric hindrance, the para-substituted product is often favored. For instance, the reaction of toluene (B28343) with succinic anhydride yields 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org Similarly, acylation of other substituted benzenes provides access to a range of structural analogues. The reaction is generally effective for a variety of arenes, and modern variations have explored different catalytic systems and conditions, including mechanochemical activation and the use of ionic liquids.

scienceTable 1: Examples of Friedel-Crafts Acylation with Succinic Anhydride
Aromatic SubstrateCatalyst/ConditionsMajor Product
TolueneAlCl₃4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org
AnisoleAlCl₃4-(4-Methoxyphenyl)-4-oxobutanoic acid
2-EthylanisoleAlCl₃4-(3-Ethyl-4-methoxyphenyl)-4-oxobutanoic acid acs.org
BiphenylAlCl₃, Ball-milling4-Oxo-4-(4-phenylphenyl)butanoic acid

While Friedel-Crafts acylation is robust, its reliance on strong Lewis acids and potential for unwanted isomers with certain substrates have prompted the development of alternative synthetic routes to γ-keto acids.

One notable method is the magnesium-mediated reductive carboxylation of aryl vinyl ketones. This approach involves the carbon-carbon bond formation by reacting easily prepared aryl vinyl ketones with carbon dioxide at the β-position of the enone, using magnesium as a reducing agent. acs.org This method offers eco-friendly conditions and avoids the use of harsh acids. acs.org

Other modern strategies include:

Photocatalytic Methods : A dual decarboxylative strategy allows for the selective cross-coupling of α-ketoacids with maleic anhydrides, using visible light to generate γ-ketoacids with CO₂ as the only byproduct. organic-chemistry.org

Organometallic Approaches : γ-keto acids can be prepared by reacting dicarboxylic dihalides, such as succinyl chloride, with organoaluminum compounds like aluminum alkyls or aryls. google.com

Transition-Metal Catalysis : Palladium-catalyzed reactions, such as the Heck reaction, can be employed to couple aryl halides with suitable olefinic precursors to construct the carbon skeleton, which can then be further functionalized. fu-berlin.deorganic-chemistry.orgmdpi.comyoutube.com Similarly, Stille coupling offers another avenue for C-C bond formation using organotin reagents. wikipedia.orgorganic-chemistry.orgharvard.edu

biotechTable 2: Alternative Methodologies for Aryl-4-oxobutanoic Acid Synthesis
MethodologyKey ReagentsDescription
Reductive CarboxylationAryl vinyl ketone, CO₂, MgMagnesium-promoted reaction that forms a C-C bond at the β-position of the enone. acs.org
Photocatalytic Couplingα-Ketoacid, Maleic anhydride, Visible lightDual decarboxylative cross-coupling that releases CO₂ as the sole byproduct. organic-chemistry.org
Organoaluminum ReactionSuccinyl dihalide, Organoaluminum halideCoupling of an acid dihalide with an organometallic reagent to form the keto-acid. google.com

Introduction of the Chlorosulfonyl Functionality on Aromatic Systems

The arylsulfonyl chloride group is a versatile functional handle, serving as a precursor to sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its introduction onto an aromatic ring can be achieved through either direct or indirect methods.

The direct chlorosulfonylation of aromatic compounds is a primary and industrially significant reaction. This process involves treating an aromatic hydrocarbon with an excess of chlorosulfonic acid (ClSO₃H). The reaction is an electrophilic aromatic substitution where the active electrophile is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid at lower temperatures. Using an excess of the reagent drives the reaction towards the formation of the sulfonyl chloride rather than the sulfonic acid.

This method is broadly applicable to a wide range of aromatic systems. However, the regiochemical outcome is governed by the electronic properties of any substituents already present on the ring. The powerful acidic conditions can also be a limitation, restricting the scope to substrates that are stable under such conditions.

To overcome the limitations of direct chlorosulfonylation, particularly regarding regioselectivity and harsh conditions, several indirect methods have been established. These pathways build the arylsulfonyl chloride from a pre-functionalized aromatic ring.

From Anilines (Meerwein Reaction) : A powerful and regiochemically precise method is the Sandmeyer-type chlorosulfonylation of diazonium salts, which are generated from the corresponding anilines. The diazonium salt is treated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to yield the arylsulfonyl chloride. This method is highly valuable due to the ready availability of diverse aniline (B41778) precursors and the precise control over the position of the chlorosulfonyl group.

From Sulfonic Acids : Aryl sulfonic acids can be converted to their corresponding sulfonyl chlorides by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonic acids themselves are often prepared by sulfonation of the aromatic ring with sulfuric acid.

From Arylboronic Acids : Modern palladium-catalyzed cross-coupling reactions provide a mild and functional-group-tolerant route. Arylboronic acids can be coupled with a sulfur dioxide surrogate in the presence of a suitable palladium catalyst and a chloride source to generate arylsulfonyl chlorides.

mediationTable 3: Comparison of Arylsulfonyl Chloride Formation Methods
MethodPrecursorKey Advantage
Direct ChlorosulfonylationAromatic HydrocarbonDirect, one-step process.
Meerwein ReactionAnilineExcellent regiocontrol.
ChlorinationAryl Sulfonic AcidUtilizes readily available sulfonic acids.
Pd-Catalyzed CouplingArylboronic AcidMild conditions and high functional group tolerance.

Convergent and Divergent Synthetic Routes to 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid

A divergent strategy might begin with a common starting material like benzene (B151609) and branch into different pathways. However, both potential sequences face the same fundamental obstacle:

Acylation First : A Friedel-Crafts acylation of benzene with succinic anhydride would produce 4-oxo-4-phenylbutanoic acid. The acyl group is a strong deactivating, meta-directing group. A subsequent direct chlorosulfonylation would therefore be expected to yield the undesired 4-[3 -(chlorosulfonyl)phenyl]-4-oxobutanoic acid.

Chlorosulfonylation First : The direct chlorosulfonylation of benzene yields benzenesulfonyl chloride. The sulfonyl chloride group is also strongly deactivating and meta-directing. A subsequent Friedel-Crafts acylation would again lead to substitution at the meta position, not the desired para position.

This inherent directing-group conflict makes a straightforward synthesis difficult and suggests that a more nuanced approach is required. A plausible, though more complex, linear synthesis would need to employ a strategy to enforce para-substitution. One such hypothetical route could involve:

Starting with a para-directing group (e.g., a halogen like bromine) on the benzene ring.

Performing a Friedel-Crafts acylation, which would be directed to the para position, yielding 4-(4-bromophenyl)-4-oxobutanoic acid.

Converting the bromo group into the chlorosulfonyl group. This is a non-trivial transformation that might involve steps such as lithium-halogen exchange followed by quenching with SO₂, and subsequent chlorination.

A convergent synthesis , where two complex fragments are prepared separately and then joined, is less common for a molecule of this size. However, one could hypothetically envision a strategy based on modern cross-coupling reactions. This might involve synthesizing a (4-halophenyl)-4-oxobutanoic acid fragment and a separate fragment containing the sulfuryl chloride precursor, followed by a palladium- or copper-catalyzed coupling reaction to form the final C-S or C-C bond. While theoretically possible, such a route would likely be less efficient than a well-designed linear synthesis that successfully navigates the regiochemical challenges.

Sequential Functional Group Transformations

The most logical and widely practiced approach to synthesizing this compound involves a two-step sequential process. This method ensures high regioselectivity and yield by introducing the functional groups in a controlled manner.

Step 1: Friedel-Crafts Acylation

The initial step involves the formation of the 4-oxo-4-phenylbutanoic acid backbone. This is typically achieved through a Friedel-Crafts acylation of benzene with succinic anhydride. mdpi.comderpharmachemica.comsciforum.net A Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is used as a catalyst. mdpi.comderpharmachemica.com The reaction proceeds by the formation of a highly electrophilic acylium ion from the succinic anhydride, which then attacks the benzene ring.

The general reaction is as follows: Benzene + Succinic Anhydride --(AlCl₃)--> 4-oxo-4-phenylbutanoic acid

This reaction is a classic example of electrophilic aromatic substitution and is foundational in creating the carbon skeleton of the target molecule. chemguide.co.uk The product, 4-oxo-4-phenylbutanoic acid, serves as the key intermediate for the subsequent functionalization. derpharmachemica.com For structural analogues, substituted benzenes like toluene can be used, which results in products such as 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org

Step 2: Chlorosulfonation

The second step is the introduction of the chlorosulfonyl group (-SO₂Cl) onto the phenyl ring of the intermediate. This is accomplished via electrophilic aromatic substitution, typically using chlorosulfonic acid (ClSO₃H). rsc.org The keto-acid intermediate from the first step is treated with an excess of chlorosulfonic acid. The electron-withdrawing nature of the acyl group directs the incoming chlorosulfonyl group predominantly to the meta position. However, the para-substituted product, this compound, is the target. To achieve this, one would start with a para-substituted precursor or manage reaction conditions to favor para-substitution, although the directing effects of the existing substituent are strong.

Traditional chlorosulfonation methods often employ hazardous reagents like chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂). rsc.org These reactions are effective but raise environmental and safety concerns due to their high reactivity and the generation of corrosive byproducts like hydrogen chloride (HCl). chemguide.co.ukrsc.org

StepReactionReagents & ConditionsIntermediate/Product
1Friedel-Crafts AcylationBenzene, Succinic anhydride, AlCl₃4-oxo-4-phenylbutanoic acid
2Chlorosulfonation4-oxo-4-phenylbutanoic acid, ClSO₃HThis compound

One-Pot Synthetic Approaches for Related Carboxylic Acid Derivatives

While a direct one-pot synthesis for this compound is not prominently documented, related methodologies for synthesizing sulfonamides from thiols suggest the feasibility of such an approach. rsc.orgresearchgate.net A hypothetical one-pot synthesis could involve the in situ generation of the sulfonyl chloride from a corresponding thiol precursor, followed by its reaction with an appropriate substrate.

For instance, a one-pot protocol for converting a thiol to a sulfonamide has been demonstrated, where the thiol is first converted to a sulfonyl chloride via oxidative chlorination and then reacted with an amine without isolating the intermediate. researchgate.net Adapting this to the target molecule is complex but conceptually possible, potentially starting from a thiol-functionalized phenylbutanoic acid derivative. However, the harsh conditions of Friedel-Crafts acylation are generally incompatible with the functional groups required for a subsequent one-pot chlorosulfonation, making sequential synthesis the more practical route.

Optimization and Green Chemistry Considerations in Synthetic Protocols

Significant efforts have been made to optimize the constituent reactions for synthesizing sulfonyl chlorides and for Friedel-Crafts acylations, with a strong emphasis on green chemistry principles.

Optimization of Friedel-Crafts Acylation

The traditional Friedel-Crafts acylation using stoichiometric amounts of AlCl₃ suffers from drawbacks, including the generation of large amounts of acidic waste during workup and the corrosive nature of the catalyst. Research into optimizing this reaction has focused on using catalytic amounts of more robust and recyclable Lewis acids. Iron(III) chloride hexahydrate has been shown to be an effective, cost-efficient, and less moisture-sensitive catalyst for the acylation of benzene derivatives. researchgate.net Furthermore, the use of ionic liquids as both solvent and catalyst has been explored to facilitate catalyst recycling and reduce volatile organic compound (VOC) emissions. researchgate.net

Green Synthesis of Sulfonyl Chlorides

The synthesis of the chlorosulfonyl group has been a major focus for green chemistry innovations, aiming to replace hazardous traditional reagents. rsc.org Key advancements include:

Oxidative Chlorination of Thiols: Environmentally benign methods have been developed using oxidants like Oxone-KX (where X is Cl or Br) in water, providing a simple and rapid synthesis of sulfonyl chlorides from thiols or disulfides. rsc.org Another approach uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides. researchgate.net

Metal-Free Synthesis: A sustainable, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org This method significantly reduces solvent use and avoids toxic metal catalysts.

N-Chlorosuccinimide (NCS) Chlorosulfonation: A convenient and environmentally friendly method utilizes S-alkylisothiourea salts, prepared from alkyl halides and thiourea, which undergo chlorosulfonation with NCS. organic-chemistry.orgresearchgate.net A significant advantage of this protocol is the ability to recycle the succinimide (B58015) byproduct back into the NCS reagent, enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net

These green alternatives offer milder reaction conditions, reduced hazardous waste, and in some cases, the use of water as a solvent, aligning with the core principles of sustainable chemistry. rsc.org

Green Chemistry ApproachReagentsAdvantagesReference
Friedel-Crafts Acylation Iron(III) chloride catalyst, Ionic liquidsReduced catalyst loading, Recyclable, Air and water stable researchgate.net
Sulfonyl Chloride Synthesis Oxone-KCl, WaterUse of water as solvent, Rapid reaction rsc.org
Sulfonyl Chloride Synthesis Ammonium nitrate, O₂, aq. HClMetal-free, Reduced solvent use rsc.org
Sulfonyl Chloride Synthesis S-alkylisothiourea salts, NCSMild conditions, Recyclable byproduct organic-chemistry.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Investigations of 4 4 Chlorosulfonyl Phenyl 4 Oxobutanoic Acid and Its Research Intermediates

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound such as 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid, ¹H and ¹³C NMR would be indispensable.

¹H NMR would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the phenyl ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the butanoic acid chain would exhibit distinct signals, likely as triplets, with their chemical shifts indicating their proximity to the electron-withdrawing ketone and carboxylic acid groups.

¹³C NMR would reveal the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon of the ketone, the carboxylic acid carbon, the two methylene carbons, and the carbons of the phenyl ring, including the carbon atom bonded to the chlorosulfonyl group.

Elucidation of Reaction Mechanisms and Intermediates

In the synthesis of this compound, which could potentially be formed via a Friedel-Crafts acylation of benzenesulfonyl chloride with succinic anhydride (B1165640), NMR would be a powerful tool for monitoring the reaction progress. By taking aliquots of the reaction mixture at various time points, ¹H NMR spectroscopy could be used to track the disappearance of starting material signals and the appearance of product signals. This technique would also be crucial for the identification of any transient intermediates or byproducts, providing mechanistic insights into the reaction pathway.

Stereochemical Assignment in Synthesized Derivatives

Should chiral derivatives of this compound be synthesized, for instance, by reactions at the methylene groups, NMR spectroscopy would be vital for determining their stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons within a molecule, which can help in assigning relative stereochemistry. Furthermore, the use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) in Reaction Monitoring and High-Resolution Structural Confirmation

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the identity of this compound. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. For this specific molecule, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass, providing unambiguous confirmation of its synthesis.

Technique Expected Information for this compound
HRMS Precise mass measurement to confirm the elemental composition (C₁₀H₉ClO₅S).

Vibrational Spectroscopy (IR) for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups.

Key expected vibrational frequencies include:

A broad O-H stretch from the carboxylic acid group.

A sharp C=O stretch from the carboxylic acid.

Another C=O stretch from the ketone.

S=O stretching bands from the sulfonyl chloride group.

C-Cl stretching vibration.

Aromatic C-H and C=C stretching bands.

IR spectroscopy is also a valuable tool for monitoring the progress of the synthesis, for example, by observing the appearance of the characteristic ketone and sulfonyl chloride peaks of the product.

Functional Group Expected IR Absorption Range (cm⁻¹)
Carboxylic Acid O-H3300 - 2500 (broad)
Aromatic C-H3100 - 3000
Aliphatic C-H3000 - 2850
Carboxylic Acid C=O1725 - 1700
Ketone C=O1700 - 1680
Aromatic C=C1600 - 1450
Sulfonyl Chloride S=O1375 - 1350 and 1185 - 1165
C-O Stretch1320 - 1210
C-Cl Stretch800 - 600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, X-ray diffraction analysis would provide a definitive solid-state structure. This would include precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis would reveal information about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the crystal packing. This detailed structural information is invaluable for understanding the physical properties of the compound and its interactions with other molecules.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The molecular structure of this compound is characterized by a rigid phenyl ring, a flexible butanoic acid chain, and polar functional groups—a carboxylic acid and a chlorosulfonyl group. These features are expected to play a crucial role in dictating the crystal packing and the formation of intermolecular hydrogen bonding networks.

The carboxylic acid moiety is a strong hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids typically form strong hydrogen bonds, most commonly leading to the formation of centrosymmetric dimers through O-H···O interactions. This R22(8) graph set motif is a robust and frequently observed feature in the crystal structures of carboxylic acids. It is highly probable that this compound would also exhibit this dimeric arrangement.

The chlorosulfonyl group (-SO2Cl) is a potent hydrogen bond acceptor due to the presence of two electronegative oxygen atoms. This group can participate in weaker C-H···O hydrogen bonds with the aliphatic chain or the phenyl ring of neighboring molecules. Furthermore, the presence of the chlorine atom could lead to halogen bonding interactions (C-Cl···O or C-Cl···Cl), which are increasingly recognized as significant forces in crystal engineering.

Polymorphism Studies of Related Oxobutanoic Acid Compounds

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. While no polymorphism studies have been reported for this compound, extensive research on the closely related 4-oxo-4-phenylbutanoic acid provides valuable insights into the potential polymorphic behavior of this class of compounds.

At least three polymorphs of 4-oxo-4-phenylbutanoic acid have been identified, designated as the α, β, and γ forms. researchgate.netmdpi.com These polymorphs exhibit different crystal packing arrangements and, consequently, have distinct physical properties.

Polymorph Crystal System Space Group Z' Key Crystallographic Parameters
α-form MonoclinicP21/c1a = 15.071 Å, b = 5.435 Å, c = 16.058 Å, β = 129.57°
β-form MonoclinicP21/n1a = 12.728 Å, b = 5.200 Å, c = 14.426 Å, β = 111.33°
γ-form MonoclinicP21/c2a = 15.2673 Å, b = 5.2028 Å, c = 22.3063 Å, β = 98.0217°

The existence of these polymorphs for 4-oxo-4-phenylbutanoic acid highlights the subtle energetic balance that can be tipped by crystallization conditions, such as the choice of solvent and temperature. mdpi.com The different packing arrangements in these polymorphs arise from variations in the conformation of the butanoic acid chain and the network of intermolecular interactions.

Given the additional strong acceptor group (chlorosulfonyl) in this compound, the potential for polymorphism could be even more pronounced. The introduction of the chlorosulfonyl group provides additional sites for intermolecular interactions, potentially leading to a more complex polymorphic landscape. The specific crystallization conditions would likely play a critical role in determining which polymorphic form is obtained.

Computational and Theoretical Studies on 4 4 Chlorosulfonyl Phenyl 4 Oxobutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid. These calculations provide a detailed picture of the molecule's geometry and electron distribution.

Molecular Geometry: DFT methods are used to optimize the molecular structure, predicting key geometrical parameters. By calculating bond lengths, bond angles, and dihedral angles, researchers can identify the most stable three-dimensional arrangement of the atoms. For instance, calculations on similar molecules have shown that computed bond lengths and angles are generally in good agreement with experimental data obtained from techniques like X-ray diffraction, with minor deviations often attributed to the calculations being performed on a molecule in the gas phase versus the solid phase in experiments iipseries.org.

Electronic Properties: Analysis of the electronic structure reveals how charge is distributed across the molecule. The calculation of Mulliken atomic charges, for example, can identify electron-rich and electron-deficient regions, which are crucial for predicting reactivity iipseries.org. The presence of electronegative oxygen, chlorine, and sulfur atoms in this compound results in a non-uniform charge distribution, significantly influencing its intermolecular interactions and chemical behavior.

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. These orbitals' spatial distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table contains hypothetical data for illustrative purposes.

Parameter Bond/Angle Predicted Value
Bond Length C=O (carbonyl) 1.22 Å
C-C (aliphatic) 1.53 Å
C-S 1.78 Å
S=O 1.45 Å
S-Cl 2.08 Å
Bond Angle O=S=O 120.5°
Cl-S=O 106.8°

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information on a static, optimized structure, molecules are dynamic entities that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the study of how the molecule behaves in different environments, such as in a solvent like water scispace.com. By simulating the molecule's trajectory, researchers can identify the most stable and frequently occurring conformations. The flexibility of the butanoic acid chain allows for multiple rotational isomers (rotamers), and MD simulations can map the energy barriers between these different conformations. Understanding the accessible conformations is vital as the shape of the molecule often dictates its biological activity and physical properties. For instance, MD simulations can reveal how a molecule's structure behaves at an interface, which can be different from its behavior in a pure, bulk state urfu.ru.

In Silico Modeling of Reaction Mechanisms and Transition State Analysis

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate uni-goettingen.de.

For example, the reaction of the chlorosulfonyl group with a nucleophile, or the cyclization reactions involving the carboxylic acid and keto groups, can be modeled. Computational tools can map the potential energy surface of a reaction, locating the minimum energy path from reactants to products uni-goettingen.de. The structure and energy of the transition state are of particular interest; the energy difference between the reactants and the transition state (the activation energy) determines how fast the reaction will proceed researchgate.net. Studies on similar 4-aryl-4-oxobutanoic acids have shown that their reactions with amines can proceed through initial salt formation followed by dehydration steps to form new heterocyclic structures . In silico modeling can validate such proposed mechanisms and provide a level of detail that is often difficult to obtain through experimental means alone nih.gov.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and understand its vibrational behavior.

Furthermore, advanced computational methods can predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Machine learning models are also being developed to predict spectroscopic properties with high accuracy from lower-cost calculations, enhancing the speed and efficiency of these predictive methods nih.gov. The correlation between predicted and experimental spectra is a powerful tool for structural elucidation and characterization nih.gov.

Table 2: Comparison of Predicted and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This table contains hypothetical data for illustrative purposes.

Vibrational Mode Predicted Frequency (DFT) Experimental Frequency (FT-IR) Assignment
ν(O-H) 3450 3465 Carboxylic acid O-H stretch
ν(C=O) 1715 1725 Carboxylic acid C=O stretch
ν(C=O) 1680 1690 Ketone C=O stretch
νasym(SO₂) 1375 1380 Asymmetric SO₂ stretch

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. fiveable.menih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity, such as biological potency or a physical property wikipedia.org.

For a molecule like this compound, a QSAR study would typically involve designing and synthesizing a library of related derivatives and measuring their biological activity. The next step is to calculate a set of molecular descriptors for each molecule. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. youtube.comfq.edu.uy They can be categorized based on their dimensionality:

1D Descriptors: Molecular weight, count of specific atoms, etc. youtube.com.

2D Descriptors: Topological indices that describe molecular connectivity and shape youtube.com.

3D Descriptors: Parameters related to the molecule's three-dimensional structure, such as molecular volume or surface area nih.gov.

Once the descriptors and activity data are gathered, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that predicts activity based on the descriptors fiveable.me. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced properties and reducing the time and cost associated with experimental screening nih.gov.

Applications of 4 4 Chlorosulfonyl Phenyl 4 Oxobutanoic Acid in Specialized Organic Synthesis and Materials Science Research

Utilization as a Precursor in the Synthesis of Novel Organic Scaffolds

The distinct reactivity of its two functional groups makes 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid a valuable precursor for the construction of novel and complex organic structures. The chlorosulfonyl group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively, while the carboxylic acid group can participate in a variety of condensation reactions to form amides, esters, and other derivatives. This dual reactivity allows for the systematic and controlled assembly of intricate molecular architectures.

Building Blocks for Complex Molecular Architectures in Medicinal Chemistry Research

In the realm of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is relentless. The scaffold of this compound serves as a valuable starting point for the synthesis of diverse heterocyclic systems, which are core components of many pharmaceutical agents. The inherent reactivity of the chlorosulfonyl and carboxylic acid groups allows for the construction of fused heterocyclic systems through intramolecular cyclization reactions or by reacting with other bifunctional reagents.

For instance, the reaction of the carboxylic acid moiety with diamines can lead to the formation of seven-membered rings, such as benzodiazepines, which are known for their psychotropic properties. The subsequent reaction of the chlorosulfonyl group can then be used to append other functionalities to modulate the biological activity of the resulting molecule.

Below is a table summarizing the synthesis of various heterocyclic systems from precursors with similar functionalities, illustrating the potential of this compound in this area.

Heterocyclic SystemPrecursor Functional GroupsPotential Therapeutic Area
BenzodiazepinesCarboxylic Acid, AmineAnxiolytic, Anticonvulsant
ThiazolidinonesChalcone, Thioglycolic AcidAntimicrobial, Anti-inflammatory
Pyrroloimidazolones4-Oxobutanoic Acid, DiamineAnti-inflammatory, Antinociceptive
OxadiazolesNitrile, Carboxylic AcidAnticancer, Antimicrobial

This table is illustrative and based on the reactivity of the functional groups present in this compound and related compounds.

Precursor for Advanced Polymeric Materials with Specific Properties

The dual functionality of this compound also makes it an attractive monomer for the synthesis of specialty polymers. The ability to form both amide or ester linkages (from the carboxylic acid) and sulfonamide or sulfonate ester linkages (from the chlorosulfonyl group) allows for the creation of novel polyamides, polyesters, and other condensation polymers with unique properties.

The incorporation of the sulfonyl group into the polymer backbone can impart desirable characteristics such as improved thermal stability, enhanced solubility in organic solvents, and increased flame retardancy. Furthermore, the pendant phenyl ring can contribute to the rigidity and mechanical strength of the resulting polymer. By carefully selecting the co-monomers, it is possible to fine-tune the properties of the final material for specific applications, such as high-performance engineering plastics, specialty fibers, and membranes.

Role as a Strategic Intermediate in Multistep Organic Transformations

Beyond its use as a direct precursor, this compound serves as a crucial intermediate in multistep synthetic sequences. Its two functional groups can be reacted sequentially and selectively, allowing for the introduction of different molecular fragments in a controlled manner. This stepwise approach is fundamental in the total synthesis of complex natural products and other target molecules.

For example, the carboxylic acid can first be protected, allowing for the selective reaction of the chlorosulfonyl group. The protecting group can then be removed, and the carboxylic acid can be derivatized in a subsequent step. This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the construction of complex molecules with a high degree of precision.

Contribution to the Development of New Synthetic Methodologies Leveraging its Bifunctional Nature

The unique arrangement of the chlorosulfonyl and carboxylic acid groups in this compound has spurred the development of novel synthetic methodologies. Its bifunctional nature makes it an ideal substrate for exploring cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

Future Research Trajectories and Unexplored Frontiers for 4 4 Chlorosulfonyl Phenyl 4 Oxobutanoic Acid

Investigation of Novel Catalytic Approaches for its Synthesis and Derivatization

The conventional synthesis of the 4-aryl-4-oxobutanoic acid core often involves a Friedel-Crafts acylation reaction between an aromatic compound and succinic anhydride (B1165640), typically using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride. wikipedia.org Future research should prioritize the development of more sustainable and efficient catalytic systems.

Key Research Objectives:

Heterogeneous Catalysis: Investigating solid acid catalysts, such as zeolites, clays, or functionalized resins, could offer significant advantages, including simplified product purification, catalyst recyclability, and reduced hazardous waste.

Homogeneous Catalysis: The exploration of advanced homogeneous catalysts, such as metal triflates, could lead to milder reaction conditions and improved selectivity, minimizing the formation of byproducts.

Enzymatic Catalysis: Biocatalytic approaches, while challenging, represent a frontier in green chemistry. Engineering enzymes to perform Friedel-Crafts-type reactions could provide unparalleled selectivity under environmentally benign conditions.

For derivatization, the chlorosulfonyl group is a key functional handle, readily reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. Research into novel catalytic methods for these transformations could expand its synthetic utility.

Catalytic Derivatization Approaches:

Catalytic ApproachTarget TransformationPotential Advantages
Organocatalysis Sulfonamide/Sulfonate Ester FormationMetal-free conditions, high functional group tolerance, enantioselective possibilities.
Transition Metal Catalysis Cross-coupling reactions of the sulfonyl chloride groupFormation of novel C-S or S-N bonds, accessing unprecedented molecular architectures.
Photoredox Catalysis Radical-based derivatizationsMild reaction conditions, unique reactivity patterns not accessible through thermal methods.

Exploration of Under-researched Reactivity Patterns and Synthetic Transformations

The reactivity of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid is dominated by the independent chemistry of its two functional groups. A significant area for future exploration lies in the interplay between these groups and the discovery of novel synthetic transformations.

Intramolecular Cyclizations: Under specific conditions, the carboxylic acid or its derivatives could potentially react with the sulfonyl chloride group or its derivatives (e.g., a sulfonamide) to yield novel heterocyclic ring systems. Research has shown that related 4-aryl-4-oxobutanoic acids can react with binucleophiles to form complex bicyclic structures like pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org Applying this chemistry to derivatives of the target compound could yield novel, unexplored scaffolds.

Selective Reductions: The selective reduction of the ketone functionality in the presence of the carboxylic acid and chlorosulfonyl group (or a sulfonamide derivative) is a synthetic challenge. Developing chemoselective catalytic reduction protocols would provide access to a new family of chiral hydroxy-acid derivatives, which could serve as valuable building blocks.

Domino and Tandem Reactions: Designing one-pot reactions where sequential transformations occur at both functional groups without the isolation of intermediates would be a highly efficient strategy. For instance, an initial reaction at the chlorosulfonyl group could be followed by a catalyst-triggered cyclization involving the oxo-butanoic acid side chain.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid and can be highly exothermic, posing safety and scalability challenges in traditional batch reactors. mdpi.comnih.gov Flow chemistry offers a robust solution to these problems.

The transition from batch to continuous flow manufacturing for aryl sulfonyl chlorides has demonstrated significant improvements in safety, process control, and spacetime yield. mdpi.com An automated system using continuous stirred-tank reactors (CSTRs) and real-time monitoring can handle the hazardous reagents and exothermic nature of the chlorosulfonation reaction safely and efficiently. mdpi.com

Future research in this area should focus on:

End-to-End Continuous Synthesis: Developing a fully continuous process that starts from the basic building blocks (e.g., toluene (B28343) and succinic anhydride), proceeds through the Friedel-Crafts acylation, subsequent chlorosulfonation, and in-line derivatization or purification.

Process Analytical Technology (PAT): Integrating real-time analytical tools (e.g., IR, Raman, NMR spectroscopy) into the flow reactor to monitor reaction progress, ensure product quality, and enable automated process optimization.

Machine Learning and AI: Utilizing machine learning algorithms to model the reaction kinetics and optimize flow conditions (temperature, residence time, stoichiometry) for maximizing yield and minimizing impurities, accelerating process development. thieme-connect.de

The advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates, make it an ideal platform for the synthesis and derivatization of this compound. nih.govresearchgate.netalmacgroup.com

Potential in Functional Materials Design and Advanced Chemical Technologies

The unique structure of this compound makes it a promising candidate as a molecular building block for the design of advanced functional materials.

Polymer Synthesis: The compound's two distinct reactive sites allow it to act as a versatile monomer. It could be incorporated into polyesters (via the carboxylic acid) or polyamides/polysulfonamides (via the chlorosulfonyl group) to create polymers with tailored properties, such as enhanced thermal stability, specific solubility, or reactive pendant groups for further functionalization.

Surface Modification: The reactive chlorosulfonyl group can be used to covalently graft the molecule onto surfaces containing hydroxyl or amine groups (e.g., silica, cellulose, metal oxides). This would create a surface functionalized with carboxylic acid groups, which could be used for ion exchange, biosensor development, or as a platform for further chemical modifications.

Supramolecular Chemistry and Crystal Engineering: Derivatives of salicylic (B10762653) acid, which share some structural motifs, have been shown to form multiple polymorphic structures. mdpi.comresearchgate.net Investigating the crystal engineering of this compound and its derivatives could lead to the discovery of new solid-state forms with unique physical properties (e.g., solubility, stability) relevant to the pharmaceutical and materials industries.

Precursors for Biologically Active Molecules: Sulfonamides are a well-known class of compounds with a wide range of biological activities. mdpi.com The 4-oxobutanoic acid moiety is also present in various pharmacologically relevant structures. Therefore, derivatives of this compound could be synthesized and screened for potential applications as novel therapeutic agents.

By exploring these frontiers, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a key enabler of new technologies and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves chlorosulfonation of a phenyl precursor followed by condensation with succinic anhydride. Key parameters include:

  • Catalyst Selection : Sulfuric acid or Lewis acids (e.g., AlCl₃) for electrophilic substitution .
  • Temperature Control : Reflux conditions (80–120°C) to drive the reaction to completion while minimizing side reactions like over-sulfonation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl chloride at C4, ketone at C4) .
  • FT-IR for functional group verification (C=O stretch at ~1700 cm⁻¹, S=O at ~1370 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the reactivity and biological activity of this compound?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with F or Br) and evaluate:
  • Reactivity : Kinetic studies under nucleophilic substitution (e.g., with amines) to assess sulfonyl chloride stability .
  • Biological Activity : Enzyme inhibition assays (e.g., IC₅₀ values against proteases or kinases) to correlate substituent effects .
  • Computational Modeling : DFT calculations to predict electronic effects (e.g., Hammett σ values) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Meta-Analysis : Cross-reference data from diverse sources (e.g., PubChem, crystallographic databases) to identify outliers .
  • Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to validate target binding affinities .

Q. How can the compound’s mechanism of action in enzyme inhibition be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Measure Michaelis-Menten parameters (Km, Vmax) in the presence of the compound to identify competitive/non-competitive inhibition .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to visualize binding interactions .
  • Isotopic Labeling : Use ³⁵S-labeled sulfonyl groups to track covalent adduct formation .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl chloride group .
  • Handling : Use glove boxes for moisture-sensitive reactions; quench residuals with aqueous NaHCO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.